molecular formula C26H21N3O2 B2416601 1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901264-97-9

1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2416601
CAS No.: 901264-97-9
M. Wt: 407.473
InChI Key: DDGAODMIFMAZJN-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O2 and its molecular weight is 407.473. The purity is usually 95%.
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Properties

IUPAC Name

12-(3,4-dimethylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-16-8-9-19(12-17(16)2)29-26-20-13-23-24(31-11-10-30-23)14-22(20)27-15-21(26)25(28-29)18-6-4-3-5-7-18/h3-9,12-15H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGAODMIFMAZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (CAS Number: 901264-97-9) is a synthetic organic molecule with potential biological activities. It belongs to the class of pyrazoloquinolines, which have garnered attention for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC26H21N3O2
Molecular Weight407.5 g/mol
CAS Number901264-97-9

Structural Features

The structural framework of this compound includes a dioxino moiety fused with a pyrazoloquinoline core, which is significant for its biological activity. The presence of dimethyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazoloquinoline derivatives. For instance, compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanisms involve modulation of key signaling pathways such as NF-κB and p53, which are crucial for cell survival and apoptosis .

Case Study: Pyrazolo[3,4-b]quinolines

A study investigating the biological properties of pyrazolo[3,4-b]quinolines revealed that these compounds exhibit significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of oxidative stress and activation of apoptotic pathways . Although specific data on the compound is limited, its structural similarities suggest potential for similar activity.

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by various pyrazolo derivatives. Research indicates that these compounds can act against a range of bacterial and fungal pathogens. The mode of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoloquinoline derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory conditions . This suggests that this compound could potentially serve as a lead compound for developing anti-inflammatory agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as anthranilic acid derivatives or substituted phenyl hydrazines. The synthetic route often employs techniques like condensation reactions followed by cyclization to form the pyrazoloquinoline framework .

Synthetic Route Example

  • Starting Materials : 3-phenyl-1H-pyrazol-5(4H)-one and appropriate aldehydes.
  • Reagents : Acid catalysts (e.g., HCl), bases (e.g., NaOH), or dehydrating agents.
  • Conditions : Reflux in suitable organic solvents (e.g., ethanol or methanol).

Scientific Research Applications

Structural Characteristics

The compound features a unique structural framework that includes:

  • Pyrazoloquinoline Core : This core is known for its diverse biological activities.
  • Dioxin Moiety : The presence of this moiety enhances the compound's reactivity and interaction with biological systems.

The molecular formula of this compound is C22H22N2O2C_{22}H_{22}N_{2}O_{2}, indicating it comprises 22 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The intricate arrangement of aromatic rings and heteroatoms contributes to its potential applications in various fields.

Biological Activities

Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit significant biological activities. Key findings include:

  • Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Activity : The compound may possess activity against a range of pathogens due to its unique chemical structure.
  • Anti-inflammatory Effects : Certain studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods that emphasize green chemistry principles. Notable synthetic routes include:

  • Electrophilic Aromatic Substitution : This method takes advantage of the electron-rich aromatic rings present in the compound.
  • Nucleophilic Attack on Dioxin Moiety : This reaction can facilitate further functionalization of the compound.

Interaction Studies

Understanding the interactions of this compound with various biological targets is crucial for elucidating its mechanism of action. Techniques employed in these studies often include:

  • Molecular Docking Studies : To predict binding affinities and interactions with target proteins.
  • In Vitro Assays : To evaluate the biological efficacy and pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, starting with substituted quinoline precursors. Key steps include:

  • Condensation : Reacting 3,4-dimethylphenylhydrazine with quinoline derivatives under reflux in acetonitrile .
  • Cyclization : Using copper(I) iodide as a catalyst to form the pyrazole-quinoline fused core .
  • Dioxane ring formation : Employing ethylene glycol derivatives under acidic conditions to introduce the 8,9-dihydro-1H-[1,4]dioxino moiety .

Q. Critical factors :

  • Temperature : Cyclization requires 80–100°C for 12–24 hours .
  • Solvent polarity : Acetonitrile enhances reaction efficiency compared to DMF or THF .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves purity (up to 85% yield) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural elucidation relies on:

  • X-ray crystallography : Determines bond lengths (e.g., C-N bonds at 1.34–1.38 Å) and dihedral angles between fused rings (e.g., 5.2° deviation in the dioxane ring) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplet clusters at δ 7.2–8.1 ppm; methyl groups at δ 2.3–2.5 ppm .
    • ¹³C NMR : Quinoline carbons resonate at δ 115–150 ppm, while dioxane carbons appear at δ 60–70 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 435–440 confirm the molecular formula .

Q. What are the primary biological targets hypothesized for this compound?

The compound’s pyrazoloquinoline core suggests interactions with:

  • Kinase enzymes : ATP-binding pockets (e.g., EGFR, VEGFR) due to planar aromatic structure .
  • DNA topoisomerases : Intercalation potential via the quinoline moiety .
  • G-protein-coupled receptors (GPCRs) : Substituents like 3,4-dimethylphenyl may enhance hydrophobic binding .

Q. Methodological validation :

  • Molecular docking : Simulations using AutoDock Vina predict binding affinities (e.g., −9.2 kcal/mol for EGFR) .
  • In vitro assays : IC₅₀ values against cancer cell lines (e.g., HeLa: 12 µM) guide target prioritization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar pyrazoloquinolines?

Discrepancies in activity (e.g., anticancer vs. anti-inflammatory) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity, while methoxy groups favor anti-inflammatory action .
  • Assay variability : Differences in cell line sensitivity (e.g., MCF-7 vs. A549) and incubation times .

Q. Resolution strategies :

  • Meta-analysis : Cross-reference data from >10 studies to identify structure-activity trends .
  • Dose-response standardization : Use fixed protocols (e.g., 48-hour MTT assays) to minimize variability .

Q. What computational methods are effective for designing derivatives with multi-target inhibition?

Approaches include:

  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to predict dual EGFR/VEGFR inhibition .
  • Fragment-based design : Combine the dioxane ring (for solubility) with halogenated aryl groups (for target affinity) .
  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2.5–3.5) and BBB permeability .

Case study : Derivatives with 4-fluorophenyl at position 3 show 2-fold higher kinase selectivity than the parent compound .

Q. How can crystallographic data inform the synthesis of enantiomerically pure analogs?

X-ray data reveal:

  • Chiral centers : The dioxane ring introduces stereochemistry (C8 and C9) .
  • Resolution methods :
    • Chiral chromatography : Use amylose-based columns to separate enantiomers (ee > 98%) .
    • Asymmetric catalysis : Employ Jacobsen’s catalyst for enantioselective cyclization .

Impact : R-enantiomers exhibit 3× higher potency than S-forms in serotonin receptor binding .

Q. What strategies mitigate degradation during in vitro and in vivo studies?

Degradation pathways include:

  • Oxidative cleavage : The dioxane ring is susceptible to CYP450 enzymes .
  • Photodegradation : Quinoline absorbs UV light (λmax 320 nm), leading to radical formation .

Q. Stabilization methods :

  • Microencapsulation : PLGA nanoparticles reduce hepatic metabolism (t₁/₂ increases from 2 to 8 hours) .
  • Lyophilization : Formulate as a lyophilized powder stored at −80°C to prevent hydrolysis .

Q. How do substituent modifications impact solubility and bioavailability?

Key modifications:

  • Hydrophilic groups : Methoxy or ethoxy at position 8 improve water solubility (logS: −4.2 → −3.5) .
  • Lipophilic groups : 3,4-Dimethylphenyl enhances membrane permeability (Papp: 12 × 10⁻⁶ cm/s) .

Balanced design : Hybrid derivatives with PEG chains (MW 400 Da) achieve 80% oral bioavailability in rodent models .

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